molecular formula C12H20Br2N2 B1379744 N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide CAS No. 1609403-47-5

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Cat. No. B1379744
CAS RN: 1609403-47-5
M. Wt: 352.11 g/mol
InChI Key: YFWSCIFTIIZYCZ-UHFFFAOYSA-N
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Description

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.


Molecular Structure Analysis

The molecular formula of “N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .


Physical And Chemical Properties Analysis

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Analytical Profiles and Biological Matrices Determination

A study conducted by De Paoli et al. (2013) focused on characterizing three psychoactive arylcyclohexylamines through various analytical methods. Although the specific compound N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide was not directly mentioned, the research into related arylcyclohexylamines provides insights into analytical techniques and methodologies that could be applicable for its study. This includes gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection, emphasizing the robustness, accuracy, and precision of these methods in qualitative and quantitative analyses of such compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Catalytic Applications

In the realm of synthetic chemistry, Morimoto et al. (2000) explored the use of chiral P,N ligands derived from α-substituted pyridines for the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones. This study demonstrates the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide and related compounds in catalyzing stereoselective reactions, which are crucial for the production of chiral molecules in pharmaceuticals and fine chemicals (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).

Synthesis of Novel Compounds

Würthner et al. (2004) conducted a detailed study on the bromination and subsequent imidization of perylene bisanhydride with cyclohexylamine. This research underscores the role of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the preparation and characterization of regioisomerically pure dyes, highlighting its utility in the synthesis of complex organic molecules with precise structural configurations (Würthner, Stepanenko, Chen, Saha-Möller, Kocher, & Stalke, 2004).

Luminescence Sensing

Piccinelli et al. (2016) explored the use of Eu(3+) complexes with imine-based ligands, including those derived from pyridine, for luminescence sensing of the nitrate anion. This study reveals the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the development of luminescent materials for sensing applications, demonstrating the importance of ligand structure on the sensing properties of these complexes (Piccinelli, Leonzio, Bettinelli, Monari, Grazioli, Melchior, & Tolazzi, 2016).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWSCIFTIIZYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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